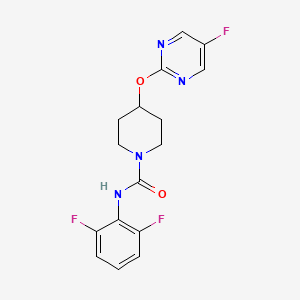
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as DF-MK-159, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DF-MK-159 belongs to the class of piperidine carboxamide compounds and has been found to exhibit promising results in preclinical studies.
Mecanismo De Acción
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes involved in various pathways. For example, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, thereby reducing inflammation. Similarly, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA damage repair, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. Additionally, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to modulate the activity of neurotransmitters, including dopamine and serotonin, thereby potentially offering therapeutic benefits in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide offers several advantages for lab experiments, including its potent pharmacological effects, high selectivity, and low toxicity. However, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has certain limitations, including its relatively low solubility in water, which can affect its bioavailability.
Direcciones Futuras
For research include further optimization of the synthesis method to improve the yield and bioavailability of N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, as well as the evaluation of its pharmacokinetic and pharmacodynamic properties in clinical trials. Additionally, further studies are needed to explore the potential of N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide in combination with other drugs for the treatment of complex diseases.
Métodos De Síntesis
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 5-fluoropyrimidine-2-carboxylic acid, followed by coupling with piperidine-1-carboxylic acid and subsequent deprotection. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes involved in the respective pathways. Additionally, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to have neuroprotective effects by modulating the activity of neurotransmitters.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-10-8-20-15(21-9-10)25-11-4-6-23(7-5-11)16(24)22-14-12(18)2-1-3-13(14)19/h1-3,8-9,11H,4-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJCCVDNGFWGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2775349.png)
![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)
![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)
![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)
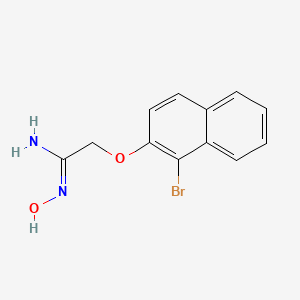
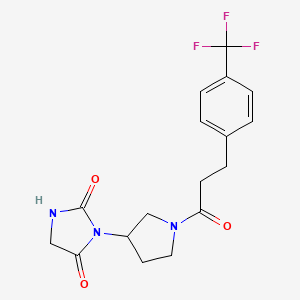
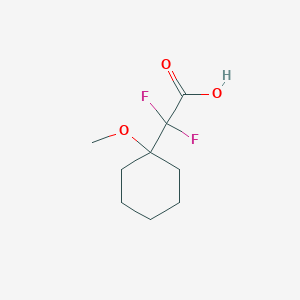
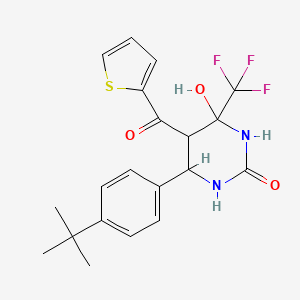
![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)

![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)